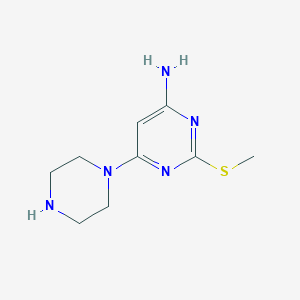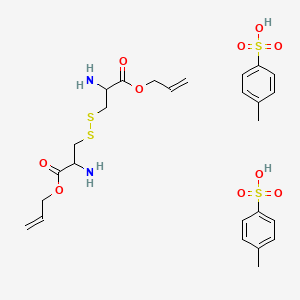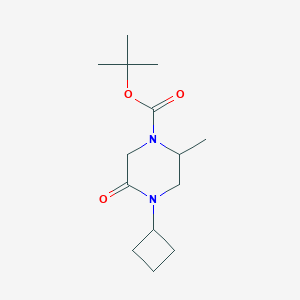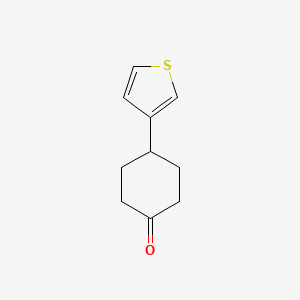
4-Thiophen-3-ylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiophen-3-ylcyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a thiophene ring at the 3-position. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiophen-3-ylcyclohexan-1-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to ensure high yields and purity. For instance, the use of palladium-catalyzed C-H arylation allows for the efficient coupling of thiophenes with aryl or heteroaryl bromides . This method is advantageous due to its scalability and the ability to produce large quantities of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiophen-3-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce cyclohexanol derivatives .
Wissenschaftliche Forschungsanwendungen
4-Thiophen-3-ylcyclohexan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Thiophen-3-ylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, thiophene derivatives can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The sulfur atom in the thiophene ring plays a crucial role in these interactions by forming stable complexes with metal ions or participating in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: A fused ring system combining benzene and thiophene.
Furan: A five-membered heteroaromatic compound containing oxygen instead of sulfur.
Uniqueness
4-Thiophen-3-ylcyclohexan-1-one is unique due to the presence of both a cyclohexanone ring and a thiophene ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H12OS |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
4-thiophen-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H12OS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h5-8H,1-4H2 |
InChI-Schlüssel |
HUMRJXPODVZFLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCC1C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


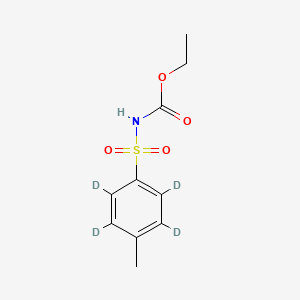
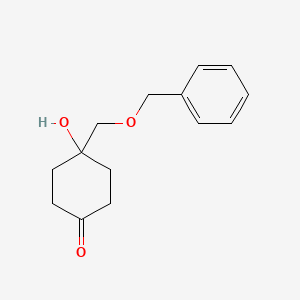
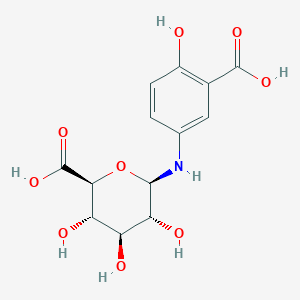
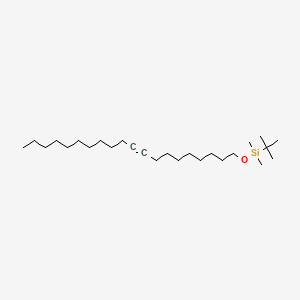
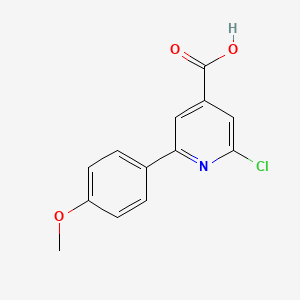

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
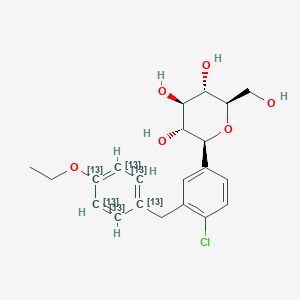
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
